

"Chrome alum" solution turning green upon heating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium potassium sulfate dodecahydrate*

Cat. No.: *B147927*

[Get Quote](#)

Technical Support Center: Chrome Alum Solutions

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chrome alum (Chromium(III) potassium sulfate dodecydrate, $KCr(SO_4)_2 \cdot 12H_2O$) solutions.

Troubleshooting Guide

Issue: My chrome alum solution turned green after heating. Is my experiment ruined?

Answer: Not necessarily. The color change from violet to green upon heating is a well-documented chemical phenomenon. It indicates a change in the coordination sphere of the chromium(III) ion. Whether this is problematic depends on your specific application.

- For crystallization: If your goal is to grow violet octahedral crystals of chrome alum, the formation of the green species is undesirable as it does not crystallize well and will form a green, glassy syrup upon evaporation.[1]
- For other applications: If the chrome alum solution is used as a reagent where the specific violet hexaaqua complex is required, the green solution may not be suitable. However, if

your application only requires a source of Cr(III) ions and the coordinated ligands are not critical, the green solution might still be usable.

Issue: Why did my chrome alum solution turn green?

Answer: The violet color of a fresh chrome alum solution is due to the presence of the hexaaqua chromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$. When the solution is heated, typically above 50°C, a ligand exchange reaction occurs. Water molecules in the coordination sphere of the chromium(III) ion are replaced by sulfate ions (SO_4^{2-}) from the solution, forming various green-colored sulfato-aqua chromium(III) complexes, such as $[\text{Cr}(\text{H}_2\text{O})_5(\text{SO}_4)]^+$ and $[\text{Cr}(\text{H}_2\text{O})_4(\text{SO}_4)_2]^-$.^{[1][2]}

Issue: My green chrome alum solution won't turn back to violet.

Answer: The reversion of the green sulfato-complexes back to the violet hexaaqua complex is a very slow process at room temperature. It can take several days, weeks, or even months for the solution to fully return to its original violet color.^[1] Patience is key; leaving the solution to stand in a cool, dark place will eventually allow the equilibrium to shift back.

Issue: I heated my chrome alum solution and a precipitate formed.

Answer: This is likely due to an increase in the pH of your solution. The hexaaqua chromium(III) ion is acidic and can deprotonate to form hydroxo complexes. At a pH above 7, insoluble chromium(III) hydroxide, $\text{Cr}(\text{OH})_3$, will precipitate out of the solution.^[1] To avoid this, ensure your solution remains acidic. A small amount of sulfuric acid (e.g., 0.5-1%) can be added to the water when preparing the solution to maintain a low pH.^[1]

Issue: I'm trying to synthesize chrome alum and my final product is a green, sticky mass instead of violet crystals.

Answer: This indicates that the temperature of your reaction mixture became too high, leading to the formation of the stable green sulfato-complexes which do not crystallize well.^[1] During the synthesis, particularly the reduction of dichromate which is an exothermic reaction, it is crucial to control the temperature, ideally keeping it below 40-50°C, to favor the formation of the desired violet hexaaqua chromium(III) ion that readily crystallizes.^{[3][4]}

Frequently Asked Questions (FAQs)

Q1: What is the chemical equation for the color change of a chrome alum solution upon heating?

A1: The process is an equilibrium reaction involving ligand exchange. A simplified representation is:

Further substitution of water ligands by sulfate ions can also occur.

Q2: At what temperature does the color change from violet to green occur?

A2: The color change generally begins to be noticeable when the solution is heated above 50°C and becomes more rapid at higher temperatures, such as boiling.[\[5\]](#)

Q3: Is the color change reversible?

A3: Yes, the reaction is reversible. However, the reverse reaction (from green to violet) is kinetically very slow at room temperature, often taking weeks to months to complete.[\[1\]](#)[\[3\]](#)

Q4: Does the concentration of the chrome alum solution affect the color change?

A4: Yes, the concentration can affect the observation of the color change. In very concentrated solutions, the deep color may make the transition from violet to green difficult to discern.[\[1\]](#) It is often easier to observe the color change in a moderately dilute solution.

Q5: How does pH affect the chrome alum solution?

A5: The pH of the solution is critical. Chrome alum solutions are naturally acidic. If the pH is increased, especially above 7, it will lead to the precipitation of chromium(III) hydroxide.[\[1\]](#) Maintaining an acidic environment helps to stabilize the chromium(III) aqua complexes.

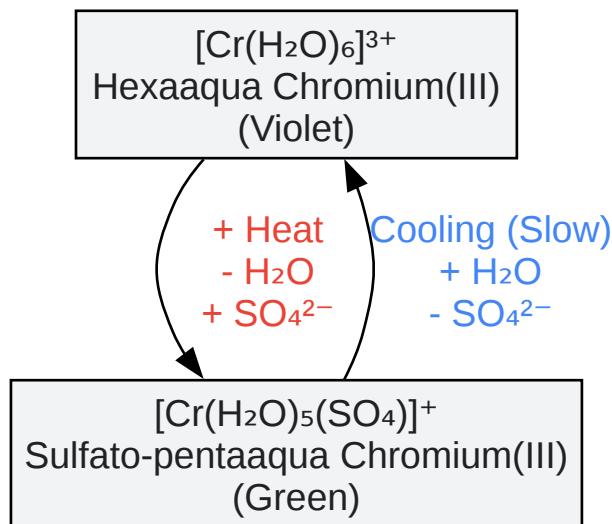
Quantitative Data

The color of the chrome alum solution is determined by the specific chromium(III) complexes present, each having a unique UV-Visible absorption spectrum.

Complex Ion Species	Color	Absorption Maxima (λ_{max})	Reference(s)
[Cr(H ₂ O) ₆] ³⁺ (hexaaqua)	Violet	~410 nm, ~575 nm	[5][6]
Dimeric Cr(III) species (e.g., [Cr ₂ (OH) ₂] ⁴⁺)	Greenish-blue	422.4 nm, 582.9 nm	[7]

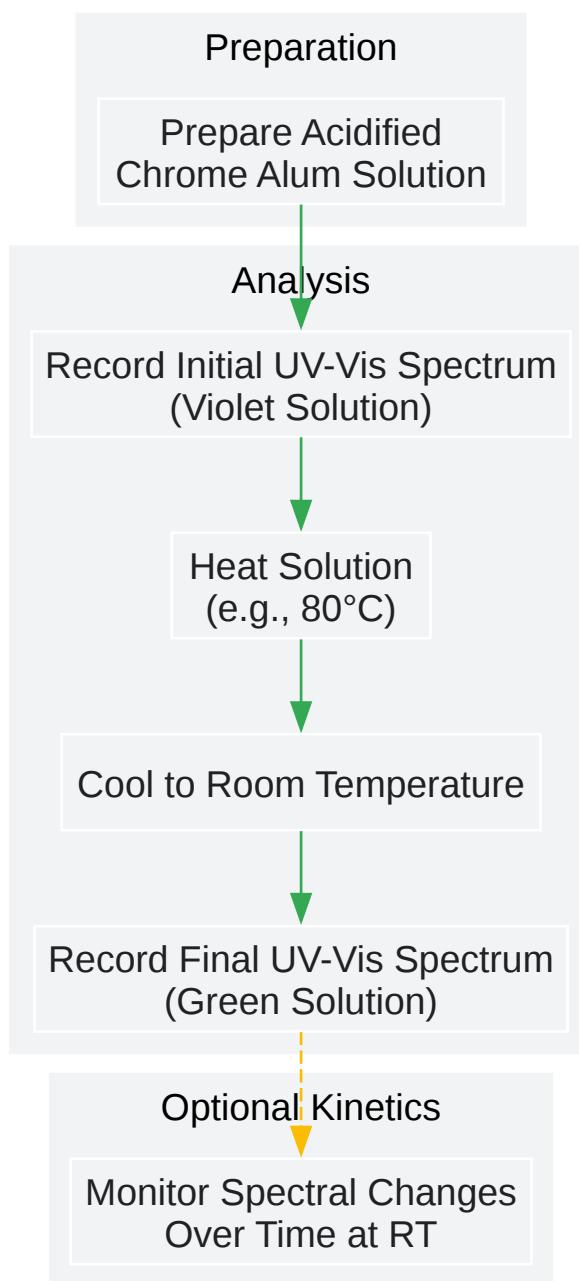
Experimental Protocols

Protocol for Spectrophotometric Analysis of the Thermal Ligand Exchange


This protocol outlines a method to monitor the temperature-induced color change of a chrome alum solution using a UV-Visible spectrophotometer.

- Solution Preparation:
 - Prepare a 0.1 M stock solution of chrome alum by dissolving the appropriate amount of KCr(SO₄)₂·12H₂O in deionized water containing 0.5% (v/v) sulfuric acid to maintain a stable acidic pH.
 - For spectroscopic measurements, dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.0 for the violet form (a 1:10 dilution is a good starting point).
- Initial Spectrum Acquisition:
 - Calibrate the spectrophotometer with a blank of deionized water with 0.5% sulfuric acid.
 - Record the absorption spectrum of the freshly prepared, violet-colored chrome alum solution at room temperature from 350 nm to 750 nm. Note the wavelengths of maximum absorbance (λ_{max}).
- Heating and Spectral Monitoring:
 - Transfer the solution to a heat-resistant container and heat it in a water bath to a desired temperature (e.g., 80°C) for a set period (e.g., 15 minutes), or until the color change to

green is complete.


- Allow the solution to cool to room temperature.
- Record the absorption spectrum of the green solution over the same wavelength range. Note any shifts in the λ_{max} values and changes in absorbance.
- Kinetic Analysis of the Reverse Reaction (Optional):
 - Store the green solution at a constant temperature (e.g., room temperature).
 - At regular intervals (e.g., daily or weekly), record the absorption spectrum to monitor the slow conversion back to the violet form. This can be quantified by observing the increase in absorbance at the λ_{max} of the violet complex and the decrease at the λ_{max} of the green complex.

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical equilibrium of chrome alum solution upon heating.

[Click to download full resolution via product page](#)

Caption: Workflow for spectrophotometric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. jocpr.com [jocpr.com]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr³⁺(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co²⁺(aq) peak wavelengths in spectra diagrams Doc Brown's chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Chrome alum" solution turning green upon heating]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147927#chrome-alum-solution-turning-green-upon-heating>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com